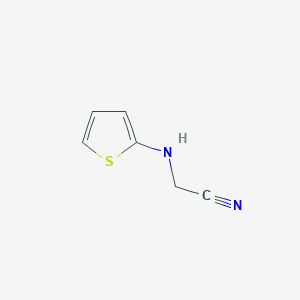

2-(2-Thienyl)aminoacetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2S |

|---|---|

Molecular Weight |

138.19 g/mol |

IUPAC Name |

2-(thiophen-2-ylamino)acetonitrile |

InChI |

InChI=1S/C6H6N2S/c7-3-4-8-6-2-1-5-9-6/h1-2,5,8H,4H2 |

InChI Key |

SWBKUNLBTJSKJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)NCC#N |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 2 2 Thienyl Aminoacetonitrile Transformations

Nucleophilic Addition Reactions

The presence of the amino group and the acidic α-hydrogen atoms makes 2-(2-thienyl)aminoacetonitrile a versatile nucleophile in various addition reactions.

This compound and its derivatives can act as Michael donors, adding to α,β-unsaturated compounds in a conjugate addition reaction. researchgate.netmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. researchgate.net

In a notable example, the Schiff base derived from aminoacetonitrile (B1212223), 2-((diphenylmethylene)amino)acetonitrile, undergoes a Michael reaction with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one. mdpi.com This reaction, conducted in the presence of 33% aqueous sodium hydroxide (B78521) in acetonitrile (B52724) at 0 °C, yields rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile with high diastereoselectivity (95:5 dr) and in good yield (83%). mdpi.com The reaction proceeds through the formation of an enolate from 2-((diphenylmethylene)amino)acetonitrile, which then attacks the β-carbon of the chalcone (B49325) derivative. mdpi.comlibretexts.org

The general mechanism for the Michael addition involves the deprotonation of the α-carbon of the aminoacetonitrile derivative to form a stabilized enolate. This enolate then adds to the β-carbon of an electron-deficient alkene (the Michael acceptor). Subsequent protonation of the resulting enolate yields the final product. masterorganicchemistry.comlibretexts.org The reaction is driven by the formation of a stable carbon-carbon single bond. masterorganicchemistry.com

Table 1: Michael Addition of 2-((Diphenylmethylene)amino)acetonitrile with a Thienyl-substituted Chalcone mdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Yield | Diastereomeric Ratio |

| 2-((Diphenylmethylene)amino)acetonitrile | (E)-1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-one | 33% NaOH (aq) | Acetonitrile | 0 °C | rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile | 83% | 95:5 |

The primary amino group of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). mdpi.comchemguide.co.uk These reactions typically involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.uk

While direct examples involving this compound are not extensively detailed in the provided search results, the condensation of 2-thienyl glyoxal (B1671930) with various 2-aminopyridine (B139424) derivatives to form Schiff bases has been reported. rasayanjournal.co.in This suggests that this compound would similarly react with carbonyl compounds. The resulting Schiff bases are important intermediates in the synthesis of more complex molecules and metal complexes. mdpi.comrasayanjournal.co.in

Crossed aldol-type condensations, known as Claisen-Schmidt condensations, can occur between a ketone and an aromatic aldehyde that lacks α-hydrogens. uobabylon.edu.iq It is plausible that this compound could participate in similar reactions, where the active methylene (B1212753) group acts as the nucleophile.

Table 2: Representative Condensation Reactions to Form Thienyl-Containing Schiff Bases rasayanjournal.co.in

| Carbonyl Compound | Amine | Product (Schiff Base) |

| 2-Thienyl glyoxal | 6-Aminopyridin-3-ol | 2-[(5-Hydroxypyridin-2-yl)imino]-1-(thiophen-2-yl)ethanone |

| 2-Thienyl glyoxal | 2-Amino-5-bromopyridine | 2-[(5-Bromopyridin-2-yl)imino]-1-(thiophen-2-yl)ethanone |

| 2-Thienyl glyoxal | 2-Amino-5-nitropyridine | 2-[(5-Nitropyridin-2-yl)imino]-1-(thiophen-2-yl)ethanone |

Cyclization and Annulation Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic systems, owing to the reactive functionalities that can participate in cyclization and annulation reactions.

The combination of the amino and nitrile groups in this compound allows for its use in the construction of diverse heterocyclic rings, including pyrroles, thiazoles, and pyrimidines. arkat-usa.orgclockss.org For instance, aminoacetonitriles are key intermediates in the preparation of thiadiazoles and imidazole (B134444) derivatives. google.com

One important reaction is the Gewald reaction, which is a multicomponent reaction used to synthesize 2-aminothiophenes. nih.gov While the classic Gewald reaction involves a methylene-active nitrile, a ketone or aldehyde, and elemental sulfur, derivatives of this compound could potentially be used in modified procedures to create more complex thiophene-fused systems.

Furthermore, derivatives of aminoacetonitrile have been used to synthesize polyfunctionally substituted pyrroles. arkat-usa.org For example, N-(2,2-dicyanoethenyl)aminoacetonitrile, prepared from aminoacetonitrile, serves as a key precursor for pyrrole (B145914) synthesis. arkat-usa.org This highlights the potential of this compound to be similarly functionalized and cyclized.

The reaction of N-acylmethyl-2-picolinium bromide (containing a thienyl group) with arylidene cyanothioacetamide and malononitrile (B47326) derivatives can lead to the formation of thiophene (B33073) and aniline (B41778) derivatives, respectively. nih.gov This demonstrates the utility of related structures in building heterocyclic rings.

The strategic placement of functional groups within derivatives of this compound can facilitate intramolecular cyclization reactions. These reactions are efficient methods for constructing fused heterocyclic systems.

An example of a related intramolecular cyclization involves the reaction of 2-nitrobenzyl alcohol with various amines, including those with heterocyclic substituents like 2-thienyl, to form cinnolines. rsc.orgrsc.org The mechanism involves an intramolecular redox reaction, condensation, isomerization, and finally, cyclization and aromatization. rsc.orgrsc.org Although 2-aminoacetonitrile itself did not yield the desired product in this specific reaction, the compatibility of the thienyl group suggests that appropriately designed derivatives of this compound could undergo similar intramolecular cyclizations. rsc.org

Domino reactions, such as a rhodium-catalyzed domino conjugate addition-cyclization, have been developed for the synthesis of N-heterocycles. campushomepage.com However, substrates with a 2-thienyl substituent have shown lower reactivity in some of these systems, indicating that reaction conditions need to be carefully optimized for such substrates. campushomepage.com

Rearrangement Processes

Rearrangement reactions offer a pathway to structurally complex molecules from simpler precursors. While specific rearrangement studies focusing directly on this compound are not prevalent in the provided search results, related rearrangement processes are well-established in organic chemistry.

The Overman rearrangement, for example, converts allylic alcohols into allylic amines via the arkat-usa.orgarkat-usa.org-sigmatropic rearrangement of an allylic trichloroacetimidate. organic-chemistry.org This process is analogous to the Claisen rearrangement. It is conceivable that a derivative of this compound could be involved in similar sigmatropic rearrangements if an appropriate unsaturated system is present in the molecule.

The Beckmann rearrangement transforms an oxime into an amide or a nitrile. masterorganicchemistry.comlibretexts.org An oxime derived from a ketone containing the this compound moiety could potentially undergo such a rearrangement, leading to the formation of a substituted amide. The key step involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom. masterorganicchemistry.com

Aryl-hetaryl cross-coupling has been observed via a dntb.gov.uadntb.gov.ua-sigmatropic rearrangement, as seen in the reaction of 2-(2-furyl)-2-(phenylamino)acetonitrile, a close analog of the target compound. thieme-connect.com This suggests that this compound could potentially undergo similar rearrangements under appropriate thermal or catalytic conditions, leading to novel molecular scaffolds.

Sigmatropic Rearrangements in Derivative Formation

Currently, specific literature detailing the sigmatropic rearrangements of this compound and its derivatives is not available within the searched scientific databases. While sigmatropic rearrangements, such as the mdpi.commdpi.com- and mdpi.commdpi.com-rearrangements, are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds in a variety of heterocyclic and acyclic systems, their application to this particular substrate has not been documented in the available resources. researchgate.netmdpi.comorganic-chemistry.org General principles of sigmatropic rearrangements suggest that derivatives of this compound could potentially undergo such transformations if appropriate activating groups are introduced, but specific experimental data is lacking. researchgate.netorganic-chemistry.orgacs.org

Transition Metal-Catalyzed Transformations

The unique structural features of this compound, namely the nitrile group and the secondary amino group attached to a thiophene ring, make it a versatile substrate for a variety of transition metal-catalyzed transformations. mdpi.comnih.gov These reactions offer efficient pathways for the construction of more complex molecular architectures, often with high selectivity and under mild conditions. mdpi.com Transition metals can activate the nitrile group for nucleophilic attack or facilitate coupling reactions at various positions on the thiophene ring or the aminoacetonitrile side chain. nih.gov

Metal-Mediated Nitrile-Amino Alcohol Coupling

A significant transformation involving nitrile-containing compounds is their coupling with amino alcohols, which can be mediated by transition metals to form valuable intermediate structures like amidines, which can then be cyclized to form heterocycles such as oxazolines. nih.govresearchgate.net This two-step reaction sequence provides a powerful method for building complex heterocyclic scaffolds from simple acyclic precursors.

Research by Micheletti and his team, while not on this compound itself, provides a well-established precedent for this type of transformation. nih.govresearchgate.net In their work, they demonstrated that a platinum(IV) complex could effectively mediate the coupling of an aliphatic nitrile (propionitrile) with various amino alcohols to produce stable amidine complexes. nih.govresearchgate.net These amidines could then be liberated and subsequently cyclized in the presence of a catalytic amount of a Lewis acid, such as zinc(II) chloride, to yield the corresponding oxazolines. nih.govresearchgate.net

Applying this methodology to this compound, the proposed reaction pathway would involve an initial platinum(IV)-mediated coupling with an amino alcohol. In this step, the platinum center would activate the nitrile carbon of this compound towards nucleophilic attack by the amino group of the amino alcohol. This would form a stable intermediate amidine complex.

The liberated hydroxy-functionalized amidine can then undergo cyclization. The presence of a catalytic amount of a Lewis acidic metal salt, such as ZnCl₂, facilitates the intramolecular cyclization to form the corresponding 2-substituted oxazoline. nih.govresearchgate.net Other metal salts like CuSO₄, CoSO₄, CdSO₄, CdCl₂, and AlCl₃ have also been shown to catalyze this conversion effectively. nih.gov

A proposed reaction scheme based on this established methodology is presented below:

Step 1: Platinum(IV)-Mediated Amidine Formation

Step 2: Liberation and Zinc(II)-Catalyzed Cyclization

The following table outlines the expected reactants and products for this transformation with a representative amino alcohol, 2-aminoethanol.

| Reactant 1 | Reactant 2 | Intermediate | Product | Catalyst |

| This compound | 2-Aminoethanol | N-(2-hydroxyethyl)-2-(2-thienyl)aminoacetamidine | 2-((2-(Thienyl)amino)methyl)-4,5-dihydrooxazole | Step 1: Pt(IV) complexStep 2: ZnCl₂ (catalytic) |

This metal-mediated coupling and subsequent cyclization represent a powerful strategy for the derivatization of this compound, providing access to a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Spectroscopic Elucidation and Advanced Structural Analysis of 2 2 Thienyl Aminoacetonitrile Derivatives

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For a derivative like rel-(2R, 3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, the protons on the thiophene (B33073) ring are clearly observed in the aromatic region of the spectrum. researchgate.net

The key proton signals for the 2-(2-thienyl)aminoacetonitrile scaffold are:

Thiophene Ring Protons (H-3, H-4, H-5): These protons typically appear in the aromatic region (δ 6.5–7.5 ppm). The H-5 proton, being adjacent to the sulfur atom, usually resonates at the lowest field. The protons exhibit a characteristic coupling pattern (J-coupling) that allows for their unambiguous assignment. For instance, H-4 is coupled to both H-3 and H-5, often appearing as a doublet of doublets.

Amino Proton (N-H): The chemical shift of the N-H proton is variable and depends on solvent, concentration, and temperature. It generally appears as a broad singlet and can be identified by its exchange with D₂O.

Methylene (B1212753) Protons (CH₂): The two protons of the methylene group adjacent to the amino group and the nitrile group are chemically equivalent and typically appear as a singlet. Their chemical shift is influenced by the neighboring functional groups.

Interactive Data Table: Typical ¹H NMR Chemical Shift Ranges for this compound Core Structure

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | Variable (e.g., 2.0-5.0) | Broad Singlet | Position and shape are solvent-dependent; disappears upon D₂O exchange. |

| CH₂ | ~ 3.5 - 4.5 | Singlet | Flanked by NH and CN groups. |

| Thienyl H-3 | ~ 6.8 - 7.0 | Doublet of Doublets | Coupled to H-4 and H-5 (long-range). |

| Thienyl H-4 | ~ 6.9 - 7.1 | Doublet of Doublets | Coupled to H-3 and H-5. |

| Thienyl H-5 | ~ 7.1 - 7.4 | Doublet of Doublets | Coupled to H-4 and H-3 (long-range). |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, providing information about the carbon skeleton and the presence of functional groups.

The expected signals for the this compound structure include:

Thiophene Ring Carbons: Four distinct signals are expected for the carbons of the thiophene ring. The carbon atom C-2, bonded to the nitrogen, is the most deshielded and appears at the lowest field. The other carbons (C-3, C-4, C-5) appear in the typical aromatic region for heterocyclic compounds. For example, in related N-(3-acetyl-2-thienyl)acetamides, these carbons resonate between approximately δ 115 and 150 ppm. mdpi.com

Methylene Carbon (CH₂): The signal for the methylene carbon appears in the aliphatic region, typically shifted downfield due to the adjacent nitrogen atom.

Nitrile Carbon (C≡N): The carbon of the nitrile group has a characteristic chemical shift in the range of δ 115–125 ppm.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for this compound Core Structure

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |

| CH₂ | ~ 40 - 50 | Aliphatic carbon adjacent to nitrogen. |

| C≡N | ~ 115 - 125 | Characteristic nitrile carbon signal. |

| Thienyl C-3 | ~ 120 - 125 | Aromatic carbon. |

| Thienyl C-4 | ~ 125 - 130 | Aromatic carbon. |

| Thienyl C-5 | ~ 125 - 130 | Aromatic carbon. |

| Thienyl C-2 | ~ 145 - 155 | Carbon attached to the amino group, most deshielded. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations. longdom.orglibretexts.org

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. emerypharma.comyoutube.com For this compound, COSY spectra would show cross-peaks between the coupled protons on the thiophene ring (H-3 with H-4, H-4 with H-5), confirming their adjacency. A cross-peak between the N-H proton and the CH₂ protons would also establish their connectivity.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These techniques correlate protons with their directly attached carbons (¹J-CH). An HSQC spectrum would link the signals of H-3, H-4, and H-5 to their corresponding carbon signals (C-3, C-4, C-5) and the CH₂ proton signal to the methylene carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons (²J-CH, ³J-CH). This is vital for connecting different parts of the molecule. Key HMBC correlations would include signals from the CH₂ protons to the thiophene C-2 carbon and to the nitrile carbon (C≡N), unequivocally confirming the aminoacetonitrile (B1212223) side chain's attachment point and structure.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound and its derivatives, the IR spectrum is characterized by several key absorption bands. mdpi.com

N-H Stretching: The N-H bond of the secondary amine gives rise to a moderate absorption band in the 3300–3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching from the thiophene ring appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.

C≡N (Nitrile) Stretching: The nitrile group has a characteristic sharp absorption in the 2260–2220 cm⁻¹ region. However, for some aminoacetonitriles, this band can be unusually weak, which is an important diagnostic consideration. nasa.gov

C=C Stretching: Aromatic C=C stretching vibrations from the thiophene ring typically occur in the 1600–1450 cm⁻¹ region.

C-S Stretching: The thiophene ring's C-S bond vibrations are often found in the fingerprint region at lower wavenumbers.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Weak |

| C≡N | Stretch | 2260 - 2220 | Sharp, Medium to Weak |

| C=C | Stretch | 1600 - 1450 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR, particularly for symmetric non-polar bonds. For thiophene-containing molecules, Raman is highly effective for characterizing the ring vibrations. jchps.commdpi.com Key applications include:

Thiophene Ring Modes: The symmetric C=C stretching vibrations of the thiophene ring, which are often weak in the IR spectrum, typically produce strong and sharp bands in the Raman spectrum, often observed in the 1400-1500 cm⁻¹ range. jchps.comnih.gov

C-S Vibrations: The C-S stretching modes of the thiophene ring are also readily observed in Raman spectra, providing further confirmation of the heterocyclic core.

Structural Integrity: Raman spectroscopy can be used to study the effects of substitution on the electronic structure of the thiophene ring, as changes in substitution patterns can lead to shifts in the vibrational frequencies of the ring modes. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to accurately determine the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. This is achieved by distinguishing between molecules that have the same nominal mass but different elemental compositions.

In the study of this compound derivatives, HRMS is crucial for confirming the successful synthesis of the target compounds. The accurate mass measurement of the molecular ion ([M]+ or [M+H]+) allows for the calculation of the molecular formula, which can then be compared to the expected formula.

While specific HRMS data for a broad range of this compound derivatives is not widely available in the public domain, the principle of its application remains fundamental. For instance, a hypothetical derivative, N-acetyl-2-(2-thienyl)aminoacetonitrile, would be subjected to HRMS analysis to confirm its elemental composition of C8H8N2OS. The experimentally measured mass would be compared to the calculated exact mass, with a minimal mass error providing strong evidence for the correct structure.

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative (Note: This data is representative and intended for illustrative purposes.)

| Compound Name | Molecular Formula | Calculated m/z ([M+H]+) | Found m/z ([M+H]+) | Mass Error (ppm) |

| N-acetyl-2-(2-thienyl)aminoacetonitrile | C8H8N2OS | 181.0430 | 181.0428 | -1.1 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is an analytical method that provides the most definitive structural information for crystalline solids. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of (E)-3-(4-Methylphenyl)-2-(2-thienyl)acrylonitrile has been determined, showcasing the spatial orientation of the thienyl and nitrile-containing moieties. nih.gov In this structure, two independent molecules are present in the asymmetric unit, with one being disordered. nih.gov The ordered molecules form stacks, creating channels wherein the disordered molecules reside. nih.gov

Another relevant example is the crystal structure of 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. nih.gov In this derivative, the central pyridine (B92270) ring is flanked by the thienyl and aminophenyl groups, with specific dihedral angles defining their relative orientations. nih.gov The crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, forming chains that are further arranged in stacks. nih.gov

These examples demonstrate the power of X-ray crystallography to elucidate the detailed three-dimensional structure of complex organic molecules containing the 2-thienylacetonitrile scaffold. For any new derivative of this compound, obtaining a single crystal suitable for X-ray diffraction would provide incontrovertible proof of its structure.

Table 2: Crystallographic Data for a Related Thienyl-Containing Acrylonitrile Derivative

| Parameter | (E)-3-(4-Methylphenyl)-2-(2-thienyl)acrylonitrile nih.gov |

| Molecular Formula | C14H11NS |

| Molecular Weight | 225.31 |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 21.4869 (7) |

| b (Å) | 7.0302 (3) |

| c (Å) | 14.1810 (5) |

| β (°) | 126.173 (2) |

| Volume (ų) | 1729.22 (12) |

| Z | 6 |

Table 3: Crystallographic Data for a Related Thienyl-Containing Nicotinonitrile Derivative

| Parameter | 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile nih.gov |

| Molecular Formula | C18H15N3OS |

| Molecular Weight | 321.38 |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 7.0751 (12) |

| b (Å) | 20.843 (4) |

| c (Å) | 20.983 (4) |

| β (°) | 90 |

| Volume (ų) | 3094.3 (9) |

| Z | 8 |

Computational Chemistry and Theoretical Studies on 2 2 Thienyl Aminoacetonitrile Systems

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within the 2-(2-Thienyl)aminoacetonitrile molecule. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

For analogous systems like 2-amino-4,5-dihydrothiophene-3-carbonitriles, DFT studies have been used to analyze conformational stability, revealing the influence of intramolecular hydrogen bonding involving the amino and nitrile groups vulcanchem.com. In a study on the related compound 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set were used to optimize the molecular geometry icm.edu.pl. The calculated bond lengths and angles showed good agreement with experimental data obtained from X-ray crystallography icm.edu.pl.

Table 1: Comparison of Selected Calculated Bond Lengths for a Thiophene (B33073) Derivative

| Bond | Calculated Length (Å) (B3LYP/6-311++G(d,p)) |

|---|---|

| C=C (thiophene ring) | 1.366 |

| C-S (thiophene ring) | 1.746 |

| C≡N | 1.160 |

| C-NH2 | 1.413 |

Data based on calculations for 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile icm.edu.pl.

These calculations also provide insights into the electronic properties, such as the distribution of charge and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Investigation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a valuable tool for elucidating the pathways of chemical reactions involving this compound and its derivatives. By mapping the potential energy surface, chemists can identify intermediates, and more importantly, the high-energy transition states that govern the reaction rate.

High-level quantum chemical calculations have been employed to study the mechanism of reactions for structurally similar molecules nih.gov. For instance, the mechanism of the formation of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles has been investigated using DFT nih.gov. These studies can calculate the activation energies for different reaction steps, helping to determine the most likely pathway nih.gov. The process involves locating the transition state structures and verifying them through frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate researchgate.net.

Table 2: Calculated Activation Energies for a Reaction Step in an Analogous System

| Isomer | Activation Energy (kJ/mol) |

|---|---|

| S,S-isomer | 54.5 |

| R,S-isomer | 46.6 |

Data based on the proton transfer step in the formation of a dihydrothiophene derivative nih.gov.

Such computational investigations can clarify complex reaction mechanisms, such as Michael additions followed by intramolecular cyclizations, which are common in the synthesis of thiophene-containing heterocycles nih.gov.

Theoretical Prediction and Interpretation of Spectroscopic Properties

Quantum chemical methods can simulate various types of spectra, providing a theoretical basis for the interpretation of experimental spectroscopic data. For thiophene derivatives, DFT and time-dependent DFT (TD-DFT) methods have been successfully used to predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra icm.edu.pl.

In the study of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, the vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) level of theory icm.edu.plresearchgate.net. The calculated wavenumbers, after appropriate scaling to account for anharmonicity, showed excellent agreement with the experimental FT-IR and FT-Raman spectra icm.edu.pl. The assignments of the vibrational modes were aided by potential energy distribution (PED) analysis icm.edu.plresearchgate.net.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Thiophene Derivative

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

|---|---|---|

| N-H stretch | 3420 | 3425 |

| C≡N stretch | 2207 | 2210 |

| C=C stretch | 1630 | 1635 |

Data based on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile icm.edu.pl.

Furthermore, isotropic chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the gauge-invariant atomic orbital (GIAO) method, which aids in the assignment of NMR signals icm.edu.plresearchgate.net.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological target. MD simulations model the movement of atoms over time based on a classical force field.

Applications As Versatile Synthetic Building Blocks and Research Intermediates

Precursors for Non-Proteinogenic α-Amino Acids and Their Derivatives

The α-aminonitrile functional group is a well-established precursor to α-amino acids. masterorganicchemistry.commdpi.com The classic Strecker synthesis, first reported in 1850, provides a direct pathway from aldehydes or ketones to α-amino acids via an α-aminonitrile intermediate. masterorganicchemistry.commdpi.com In the case of 2-(2-Thienyl)aminoacetonitrile, the nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, thus forming the non-proteinogenic α-amino acid, 2-amino-2-(2-thienylamino)acetic acid.

The general transformation is as follows:

Step 1: Formation of the α-aminonitrile (Strecker Synthesis) This involves the reaction of an aldehyde (in this case, hypothetically, an imine precursor) with a cyanide source. masterorganicchemistry.com

Step 2: Hydrolysis to the α-amino acid The α-aminonitrile is then subjected to hydrolysis, typically with a strong acid, to convert the nitrile group into a carboxylic acid. masterorganicchemistry.com

The synthesis of non-proteinogenic amino acids is of great interest in medicinal chemistry and peptide science, as these unnatural amino acids can be incorporated into peptides to enhance their stability, conformational properties, and biological activity. nih.govresearchgate.net The thienyl moiety, in particular, is a common structural motif in many pharmaceuticals, and its incorporation into an amino acid framework via this compound provides a direct route to novel peptide building blocks.

Table 1: Synthesis of α-Amino Acids from α-Aminonitriles

| Reaction | Precursor | Reagents | Product | Significance |

|---|

Intermediates in Complex Heterocyclic Compound Synthesis

The reactivity of the amine and nitrile groups, combined with the electronic properties of the thiophene (B33073) ring, makes this compound a valuable intermediate in the synthesis of a multitude of heterocyclic compounds.

The nitrile group in this compound is a key functional group for the construction of various nitrogen-containing heterocycles.

Imidazoles and Oxazoles: These five-membered rings are core structures in many biologically active molecules. nih.govpharmaguideline.com Synthetic routes often involve the cyclization of precursors containing the necessary N-C-N (for imidazoles) or O-C-N (for oxazoles) backbone. nih.govpharmaguideline.comresearchgate.net For instance, α-aminonitriles can be precursors to α-amino amides or ketones, which are key intermediates in reactions like the Robinson-Gabriel synthesis for oxazoles. pharmaguideline.com

Pyrroles: Pyrrole (B145914) synthesis can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. uctm.edupharmaguideline.comorganic-chemistry.org More relevant to the aminonitrile structure, cyclocondensation reactions of enones with aminoacetonitrile (B1212223) can furnish 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can be subsequently converted to substituted pyrroles. researchgate.net

Cinnolines: Cinnolines are bicyclic aromatic compounds containing a benzene (B151609) ring fused to a pyridazine (B1198779) ring. wikipedia.org Their synthesis can be achieved through methods like the Richter cinnoline (B1195905) synthesis or by the cyclization of appropriately substituted o-aminoaryl compounds. wikipedia.orgijper.org While direct synthesis from this compound is not straightforward, it can serve as a precursor to more complex intermediates used in these cyclizations. nih.gov

Pyridines: The synthesis of the pyridine (B92270) ring can be accomplished through condensation reactions, such as the Hantzsch pyridine synthesis, which typically involves the reaction of an aldehyde, ammonia, and two equivalents of a β-ketoester. baranlab.orgorganic-chemistry.org

Tetrazoles: The nitrile functionality is a direct precursor for the synthesis of tetrazoles. researchgate.net The most common method is the [3+2] cycloaddition of an azide (B81097) (like sodium azide) to a nitrile. chalcogen.roorganic-chemistry.org This reaction provides a direct and efficient route to 5-substituted tetrazoles, which are recognized as bioisosteric analogues of carboxylic acids in medicinal chemistry. researchgate.netchalcogen.ro

Table 2: Synthesis of Nitrogen-Containing Heterocycles from Nitrile Precursors

| Heterocycle | General Synthetic Method | Role of Nitrile Group | Example Reaction |

|---|---|---|---|

| Pyrrole | Cyclocondensation | Participates in ring formation | Reaction of enones with aminoacetonitrile. researchgate.net |

| Cinnoline | Richter Synthesis | Precursor to key intermediates | Cyclization of diazotized o-amino-phenylalkynes. wikipedia.org |

| Pyridine | Hantzsch Synthesis | Not a direct precursor | Condensation of aldehydes, β-dicarbonyls, and ammonia. baranlab.org |

| Tetrazole | [3+2] Cycloaddition | Reacts directly with azide | Benzonitrile with sodium azide and ammonium (B1175870) chloride. chalcogen.ro |

| Oxazole | Robinson-Gabriel Synthesis | Precursor to α-acylamino ketone | Cyclodehydration of α-acylamino ketones. pharmaguideline.com |

The inherent thiophene ring and the reactive aminonitrile moiety allow for the synthesis of more complex sulfur-containing heterocycles.

Thiazoles: The Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, carbon oxysulfide, or isothiocyanates. wikipedia.orgpharmaguideline.com This makes this compound an ideal starting material for synthesizing thiazoles bearing a thienylamino substituent. The Hantzsch thiazole (B1198619) synthesis, reacting α-haloketones with thioamides, is another prominent method. derpharmachemica.comorganic-chemistry.org

Thiophenes: While the starting material already contains a thiophene ring, it can be used to synthesize more complex, substituted thiophenes. The Gewald reaction is a powerful method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. pharmaguideline.comresearchgate.netscielo.br Although this reaction typically starts with separate components, the aminonitrile can be envisioned as a precursor in multi-step syntheses leading to poly-substituted thiophene systems. sciforum.net

Thieno[2,3-d]pyrimidines: This fused heterocyclic system is of significant interest due to its wide range of biological activities. ekb.egrsc.org The synthesis often begins with a 2-aminothiophene-3-carbonitrile (B183302) derivative, which is prepared via the Gewald reaction. scielo.brscielo.br This thiophene intermediate then undergoes cyclization with various reagents like formamide (B127407) or isothiocyanates to construct the fused pyrimidine (B1678525) ring. ekb.egresearchgate.net

Table 3: Synthesis of Sulfur-Containing Heterocycles

| Heterocycle | General Synthetic Method | Role of this compound |

|---|---|---|

| Thiazole | Cook-Heilbron Synthesis | Direct precursor, reacts with CS₂, etc. pharmaguideline.com |

| Thiophene | Gewald Reaction | Can be a precursor in multi-step syntheses. pharmaguideline.comresearchgate.net |

| Thieno[2,3-d]pyrimidine | Cyclization of 2-aminothiophene | Precursor to the key 2-aminothiophene intermediate. rsc.orgresearchgate.net |

Beyond the thieno[2,3-d]pyrimidines mentioned above, this compound can be a building block for other fused systems. The synthesis of thieno[2,3-b]pyridines, for example, often involves the cyclization of functionalized thiophene precursors. nih.govabertay.ac.uk The aminonitrile can be elaborated into intermediates that undergo intramolecular cyclization or react with other components in multi-component reactions to build these complex scaffolds. The ability to construct both nitrogen- and sulfur-containing rings makes it a valuable starting point for creating novel polycyclic molecules with potential applications in materials science and medicinal chemistry.

Development of Novel Organic Reactions and Methodologies

The unique combination of functional groups in this compound makes it a useful substrate for exploring and developing new synthetic methodologies. For example, its use in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all reactants, is an area of active research. The development of novel catalytic systems, such as organocatalysts or transition metal catalysts, for the asymmetric synthesis of α-amino acids from α-aminonitriles is another important research direction. mdpi.com Furthermore, electrochemical methods are emerging as green and efficient alternatives for synthesizing heterocycles like oxazoles from nitrile-containing precursors, showcasing the potential for developing new, sustainable synthetic routes. organic-chemistry.org

Future Research Trajectories and Unexplored Frontiers

Innovations in Green Synthetic Chemistry for 2-(2-Thienyl)aminoacetonitrile Production

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods. For this compound, future research will likely concentrate on green chemistry principles to minimize hazardous waste and energy consumption.

Key areas of innovation include:

Catalyst-Free and Solvent-Free Reactions: A significant advancement in green chemistry is the development of reactions that proceed without a catalyst or solvent. Research into catalyst-free multicomponent polymerization of aldehydes, amines, and trimethylsilyl (B98337) cyanide to produce poly(α-aminonitrile)s has shown promising results, achieving high yields and molecular weights. rsc.org Adapting such catalyst-free approaches for the synthesis of this compound could drastically reduce the environmental impact of its production.

Ultrasound and Microwave-Assisted Synthesis: The application of ultrasonic irradiation and microwave assistance in organic synthesis has been shown to dramatically reduce reaction times and improve yields. nih.govnih.gov Ultrasound-assisted synthesis, a technique that utilizes acoustic cavitation to accelerate reactions, has been successfully employed for the synthesis of 2-aminothiophenes. researchgate.net Similarly, microwave-assisted synthesis offers rapid and efficient heating, leading to faster reaction rates. anton-paar.comat.uarsc.org The exploration of these energy-efficient techniques for the synthesis of this compound is a promising avenue for future research.

Biocatalytic Approaches: The use of enzymes in chemical synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov While the direct enzymatic synthesis of this compound has yet to be explored, the broader field of biocatalysis for nitrile production is expanding. nih.gov Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of this specific aminoacetonitrile (B1212223) derivative.

Table 1: Comparison of Green Synthesis Methodologies

| Methodology | Advantages | Potential Application for this compound |

| Catalyst-Free Synthesis | Reduced waste, simplified purification, lower cost. rsc.orgrsc.org | Development of a one-pot, catalyst-free Strecker reaction using 2-thiophenecarboxaldehyde, an amine source, and a cyanide source. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, milder conditions, higher yields. nih.govresearchgate.netresearchgate.netamanote.com | Optimization of the synthesis by irradiating the reaction mixture with ultrasound to enhance reaction rates and efficiency. |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, improved yields. nih.govanton-paar.comat.uarsc.org | Employing a dedicated microwave reactor to accelerate the synthesis and reduce energy consumption compared to conventional heating. |

Exploitation in Advanced Materials Chemistry and Polymer Science Precursors

The unique electronic and structural properties of the thiophene (B33073) ring make it a valuable component in the design of advanced materials. nbinno.com this compound, as a functionalized thiophene derivative, holds significant potential as a precursor in materials science.

Future research in this area could focus on:

Conductive Polymers: Thiophene-based polymers are renowned for their electrical conductivity and are used in a variety of electronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.comacs.orgrsc.orgresearchgate.net The amino and nitrile groups of this compound offer reactive sites for polymerization. Future work could involve the polymerization of this compound to create novel thiophene-based polymers with tailored electronic properties.

Microporous Polymer Networks: Thiophene-based microporous polymer networks (MPNs) have shown promise for applications in gas storage and electronic devices. acs.org The rigid structure of the thiophene ring can contribute to the formation of porous materials. Investigating the use of this compound as a building block for MPNs could lead to the development of new materials with high surface areas and specific functionalities.

Functional Materials: The nitrile group in this compound can be chemically modified to introduce a wide range of functional groups. This versatility allows for the design of materials with specific properties, such as enhanced solubility, improved thermal stability, or specific binding capabilities.

Exploration of Supramolecular Chemistry Involving this compound Units

Supramolecular chemistry, the study of systems involving intermolecular interactions, offers a pathway to create complex and functional assemblies from molecular building blocks. csbsju.edu The structural features of this compound make it an intriguing candidate for supramolecular chemistry research.

Potential avenues of exploration include:

Self-Assembly and Nanostructure Formation: The interplay of hydrogen bonding from the amino group and potential π-π stacking interactions of the thiophene ring could drive the self-assembly of this compound into well-defined nanostructures. rsc.orgnih.govnih.gov Understanding and controlling this self-assembly process could lead to the fabrication of novel nanomaterials with applications in electronics and biomedicine.

Hydrogen-Bonded Supramolecular Structures: Hydrogen bonding is a powerful tool for constructing intricate supramolecular architectures. ethernet.edu.etnih.govnih.gov The amino group of this compound can act as both a hydrogen bond donor and acceptor, enabling the formation of various hydrogen-bonded networks.

Host-Guest Chemistry: The thiophene ring can participate in host-guest interactions with macrocyclic hosts like cyclodextrins. wikipedia.orgthno.orgnih.govrsc.orgnih.gov Investigating the inclusion of this compound within such hosts could lead to the development of drug delivery systems or molecular sensors.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis is revolutionizing the way chemical synthesis is performed, offering enhanced safety, efficiency, and scalability. flinders.edu.auspringernature.commit.edu The integration of these technologies for the production of this compound represents a significant future research trajectory.

Key areas for development include:

Continuous Flow Synthesis: Translating the synthesis of this compound from batch to a continuous flow process could offer numerous advantages. nih.govnih.gov Flow reactors provide superior heat and mass transfer, allowing for better control over reaction conditions and potentially leading to higher yields and purity. flinders.edu.au This approach is particularly beneficial for reactions that are exothermic or involve hazardous reagents.

Automated Synthesis Platforms: High-throughput synthesis and optimization are becoming increasingly important in chemical research. Automated platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound. This can significantly accelerate the research and development process.

In-line Analysis and Process Optimization: The integration of in-line analytical techniques, such as spectroscopy, into continuous flow systems allows for real-time monitoring of the reaction progress. flinders.edu.au This data can be used to optimize the process parameters on-the-fly, ensuring consistent product quality and maximizing efficiency.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-(2-Thienyl)aminoacetonitrile, and how do reaction conditions influence yield?

- Methodology : The Strecker synthesis is a viable pathway, involving the reaction of aldehydes/ketones with ammonia and cyanide. For this compound, optimizing temperature (e.g., 140–180 K for precursor stability) and solvent polarity can enhance selectivity. Monitoring desorption temperatures (~200 K) via infrared spectroscopy (2240 cm⁻¹ CN stretch) ensures product purity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology : Far-infrared rovibrational spectroscopy (below 500 cm⁻¹) identifies low-energy vibrational modes, while mid-IR (2000–2300 cm⁻¹) detects CN stretching bands. Combining rotational and vibrational data improves spectral line catalogs for unambiguous identification .

Q. How can researchers mitigate side reactions during synthesis?

- Methodology : Use kinetic control by maintaining low temperatures (e.g., 140–160 K) to stabilize intermediates like HCN and CH₂NH. Gradient-corrected density-functional theory (DFT) calculations predict competing pathways, enabling selective reagent ratios and solvent choices .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s electronic properties and reactivity?

- Methodology : Hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms improve accuracy for thermochemical properties (atomization energies, ionization potentials). Compare results with experimental IR/Raman spectra to validate electron density distributions and frontier molecular orbitals .

Q. What strategies identify this compound in astrochemical environments?

- Methodology : Use ALMA spectral surveys (e.g., ReMoCA) to target rotational transitions in the 200–500 GHz range. Cross-reference with laboratory-derived rovibrational line catalogs and monitor desorption temperatures (>200 K) to distinguish it from low-temperature reactants .

Q. How does the thienyl substituent influence the compound’s reactivity in nucleophilic additions?

- Methodology : Compare with phenyl analogs via Hammett substituent constants (σ). The electron-rich thienyl group enhances cyanide attack at the α-carbon in Strecker reactions. Solvent effects (polar vs. nonpolar) modulate resonance stabilization, quantified via DFT-derived charge transfer indices .

Q. What in silico approaches assess this compound’s potential bioactivity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., COX-2). Validate binding affinities using MD simulations (RMSD < 2 Å) and compare with structural analogs. Spectroscopic data (NMR/IR) confirm predicted conformers in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.